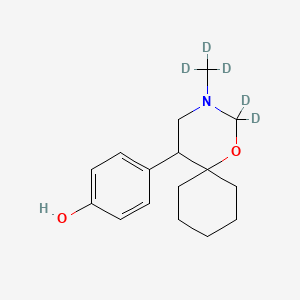

O-Desmethyl Venlafaxine Cyclic Impurity-d5

Beschreibung

Academic Significance of Pharmaceutical Impurity Profiling and Characterization.

Impurity profiling, the systematic process of detecting, identifying, and quantifying impurities in pharmaceutical products, is a cornerstone of modern drug development and quality control. rroij.combiomedres.us The presence of impurities, even at trace levels, can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients. nih.govraps.org These unwanted components can potentially impact the stability of the drug product or possess their own undesirable pharmacological or toxicological properties. biomedres.usijpsonline.com Therefore, a thorough academic and industrial investigation into the impurity profile of any API is essential. rroij.com This involves the use of advanced analytical techniques to separate and characterize impurities, ensuring that they are controlled within acceptable, safe limits as defined by international guidelines. nih.govich.org

Specific Focus on Cyclic Impurities and the Role of Deuterated Analogues in Chemical Research.

Among the various types of organic impurities, cyclic impurities are of particular interest. These can form through intramolecular cyclization reactions during synthesis or degradation, often resulting from specific stress conditions like acidic environments or heat. nih.govscispace.com Their formation can be complex and sometimes unexpected, necessitating detailed mechanistic studies. nih.gov

In parallel, deuterated analogues, where one or more hydrogen atoms are replaced by the stable isotope deuterium (B1214612), serve as invaluable tools in analytical chemistry. pharmaffiliates.com Specifically, deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis. clearsynth.comkcasbio.comaptochem.com Because a deuterated standard is chemically almost identical to the analyte of interest, it co-elutes during chromatography and exhibits similar ionization behavior, but is distinguishable by its higher mass. aptochem.comwisdomlib.org This allows it to accurately correct for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement, leading to highly precise and reliable quantification. clearsynth.comkcasbio.com The use of a deuterated standard like O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity-d5 is therefore crucial for the accurate measurement of its non-deuterated counterpart in analytical samples.

Current Research Gaps in the Understanding of O-Desmethyl Venlafaxine Cyclic Impurity-d5.

While the non-deuterated form, O-Desmethyl Venlafaxine Cyclic Impurity, is recognized as a potential process-related impurity or degradation product of venlafaxine, a significant research gap exists concerning the deuterated analogue. synthinkchemicals.comtheclinivex.comcleanchemlab.com Publicly available scientific literature lacks detailed studies on the specific synthesis, forced degradation pathways, and comprehensive spectroscopic characterization (e.g., NMR, IR) of this compound. Most available information is confined to its identity as a reference material for analytical purposes. The precise mechanisms and kinetics of its formation are not well-documented, nor are the potential impacts of the deuterium substitution on its physicochemical properties or stability compared to the non-deuterated version.

Objectives and Scope of Academic Inquiry into the Chemical Compound.

A dedicated academic inquiry into this compound would aim to address the existing research gaps. The primary objectives would be:

To develop and document a robust synthetic pathway for this compound, ensuring high purity and yield for its use as an analytical standard.

To perform comprehensive structural elucidation and characterization using a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

To develop and validate a sensitive and specific analytical method, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and precise quantification of the non-deuterated cyclic impurity in bulk drug substance, using the deuterated compound as an internal standard.

To investigate the formation mechanism of the cyclic impurity through forced degradation studies on O-desmethylvenlafaxine under various stress conditions (e.g., acid, base, oxidative, thermal).

This inquiry would be strictly confined to the chemical synthesis, characterization, and analytical application of the compound, providing valuable data for pharmaceutical quality control.

Research Data & Findings

Analytical Techniques in Impurity Profiling

The identification and quantification of pharmaceutical impurities rely on a range of sophisticated analytical methods. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are particularly powerful. biomedres.usrroij.com

| Analytical Technique | Application in Impurity Profiling | Strengths |

| HPLC/UPLC | Primary separation tool for non-volatile organic impurities. | High resolution, precision, and well-established methods. biomedres.us |

| LC-MS/MS | Identification and quantification of trace-level impurities. | High sensitivity and selectivity; provides molecular weight and structural data. ijpsonline.comkcasbio.com |

| GC-MS | Analysis of volatile and semi-volatile impurities, such as residual solvents. | Excellent for volatile compounds; provides structural information. rroij.comijpsonline.com |

| NMR Spectroscopy | Definitive structure elucidation of unknown impurities. | Provides detailed information on molecular structure and connectivity. biomedres.us |

| FT-IR Spectroscopy | Identification of functional groups within the impurity molecule. | Provides a "fingerprint" spectrum for compound identification. rroij.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFIYOVTHWDOQK-JQKGTWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of O Desmethyl Venlafaxine Cyclic Impurity Formation

Elucidation of Proposed Intramolecular Cyclization Mechanisms

The primary route to the formation of this impurity is through an intramolecular cyclization reaction. This process involves the internal reaction of one part of the ODV molecule with another part of the same molecule, leading to a ring structure.

The direct precursor to the cyclic impurity is O-Desmethyl Venlafaxine (B1195380) (or its deuterated analogue, ODV-d5). The key reaction is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction.

The proposed mechanism proceeds as follows:

Protonation: Under acidic conditions, the tertiary hydroxyl group on the cyclohexyl ring of the ODV molecule is protonated. This converts the poor leaving group (-OH) into a much better leaving group (-H₂O).

Nucleophilic Attack: The secondary amine group on the ethylamino side chain acts as a nucleophile. It attacks the carbon atom to which the protonated hydroxyl group is attached.

Water Elimination & Ring Closure: The attack by the nitrogen atom displaces the water molecule, resulting in the formation of a new carbon-nitrogen bond and closing the ring to form the spirocyclic impurity.

This cyclization transforms the flexible side chain of ODV into a rigid piperidine (B6355638) ring fused in a spiro fashion to the cyclohexane (B81311) ring.

Several key structural features of the O-Desmethyl Venlafaxine molecule are critical for this transformation:

Secondary Amine: This group serves as the potent nucleophile necessary to initiate the ring-closing reaction.

Tertiary Cyclohexanol (B46403) Hydroxyl Group: This group, upon protonation, becomes an excellent leaving group (water), which is essential for the substitution reaction to proceed.

Flexible Ethylamine (B1201723) Side Chain: The length and flexibility of the two-carbon chain connecting the amine and the cyclohexyl ring allow the molecule to adopt a conformation where the nucleophilic nitrogen can readily attack the electrophilic carbon center, facilitating the intramolecular reaction.

Influence of Reaction Conditions on Impurity Generation in Synthetic Processes

The rate of cyclic impurity formation is highly dependent on the conditions employed during chemical synthesis, purification, and storage.

Forced degradation studies on venlafaxine and its metabolites have demonstrated the critical role of specific environmental factors.

pH: The cyclization is significantly accelerated under acidic conditions. Studies have shown that venlafaxine and its derivatives are particularly labile to degradation in strong acidic media. nih.govscispace.com For instance, significant degradation of desvenlafaxine (B1082) was observed when heated with 1 M hydrochloric acid, while it remained highly stable under strong alkaline conditions (5 M sodium hydroxide). nih.gov This is consistent with the proposed mechanism, as low pH facilitates the protonation of the hydroxyl leaving group. Some studies on related compounds show that the degradation rate increases with increasing pH in certain ranges, suggesting a potential base-catalyzed mechanism as well, though acid-catalyzed formation is more commonly cited for this specific cyclization. rsc.org

Temperature: Elevated temperatures provide the necessary activation energy for the cyclization reaction to overcome its energy barrier, thereby increasing the rate of impurity formation. nih.gov Degradation studies are often performed at elevated temperatures (e.g., 80°C) to accelerate the process and identify potential impurities within a shorter timeframe. nih.gov

Solvent Systems: The choice of solvent can influence reaction kinetics by stabilizing or destabilizing the transition state. Polar protic solvents, which can solvate ions and participate in hydrogen bonding, may facilitate the formation and departure of the leaving group, thereby promoting the cyclization reaction.

The following table summarizes the qualitative impact of these factors on the rate of cyclic impurity formation.

Interactive Table: Influence of Reaction Conditions on Impurity Formation| Parameter | Condition | Impact on Cyclization Rate | Rationale | Supporting Evidence |

|---|---|---|---|---|

| pH | Low (Acidic) | Increases | Protonation of the hydroxyl group creates a better leaving group (H₂O). | nih.gov, scispace.com |

| pH | High (Alkaline) | Low/Negligible | The hydroxyl group is a poor leaving group and is not activated. | nih.gov |

| Temperature | High | Increases | Provides activation energy to overcome the reaction barrier. | nih.gov, nih.gov |

| Temperature | Low | Decreases | Reduces the kinetic energy available for the reaction. | General chemical kinetics |

| Solvent | Polar Protic | May Increase | Can stabilize the transition state and facilitate proton transfers. | Theoretical |

Catalytic Effects and Autocatalytic Pathways in Impurity Formation

The primary catalytic effect observed is acid catalysis, where the presence of a proton source (like residual acid from a previous synthetic step) accelerates the reaction as described above. nih.govscispace.com There is no significant evidence in the reviewed literature to suggest that the cyclic impurity formation proceeds via an autocatalytic pathway, where a product of the reaction would itself catalyze the formation of more product. The reaction is primarily driven by external conditions rather than the products.

Degradation-Induced Formation Pathways

Beyond synthetic processes, the cyclic impurity can also form as a degradation product when the drug substance or drug product is exposed to certain stress conditions over time. Forced degradation studies are designed to simulate these conditions and predict long-term stability.

The primary degradation pathway leading to the cyclic impurity is hydrolysis, particularly under acidic conditions. scispace.comnih.gov Exposure to strong acids, often combined with heat, has been shown to be the most significant factor in producing this specific degradant. nih.gov While other conditions like oxidation, photolysis, and exposure to basic media also cause degradation, they typically lead to different transformation products. nih.govnih.govurl.edu For example, under oxidative stress (e.g., using hydrogen peroxide), other degradation products are formed, but the cyclic impurity is most characteristically associated with acid-induced degradation. nih.govnih.gov

Photolytic Degradation Contributions to Cyclic Impurity Formation

Exposure to light can be a significant factor in the degradation of pharmaceutical compounds. While direct photolytic degradation rates for O-Desmethyl Venlafaxine (ODV) have been reported as low, the presence of photosensitizers in solution can accelerate this process. nih.gov Indirect photodegradation, often mediated by the formation of hydroxyl radicals from other substances in a solution, can lead to the transformation of ODV. nih.gov Although specific studies detailing the photolytic pathway to the cyclic impurity are not extensively documented in publicly available literature, it is plausible that light-induced energy transfer could facilitate the intramolecular cyclization reaction. This process would involve the nucleophilic attack of the hydroxyl group on the cyclohexyl ring onto the electrophilic carbon of the dimethylaminoethyl side chain, leading to the formation of the spirocyclic ether linkage characteristic of the impurity.

Forced degradation studies are a common practice to investigate such vulnerabilities. In these studies, O-Desmethyl Venlafaxine is subjected to intense light to simulate long-term exposure. researchgate.net While O-Desmethyl Venlafaxine has shown some stability under photolytic conditions, the potential for low-level impurity formation over extended periods cannot be entirely dismissed. researchgate.net

Thermolytic Degradation Contributions to Cyclic Impurity Formation

Elevated temperatures can provide the necessary activation energy for the intramolecular cyclization of O-Desmethyl Venlafaxine to form its cyclic impurity. Similar to photolytic degradation, O-Desmethyl Venlafaxine has demonstrated a degree of stability under thermal stress. researchgate.net However, the manufacturing process of the API and its formulation into the final drug product can involve heating steps, which may contribute to the formation of this impurity. The mechanism would likely follow a similar intramolecular nucleophilic substitution pathway as described for photolytic degradation, with heat providing the energy to overcome the reaction barrier. The rate of formation would be dependent on the temperature and the duration of heat exposure.

Oxidative Degradation Contributions to Cyclic Impurity Formation

Oxidative stress is a well-documented pathway for the degradation of many pharmaceutical compounds. For O-Desmethyl Venlafaxine, exposure to oxidizing agents can lead to a variety of degradation products. researchgate.net Studies have shown that O-Desmethyl Venlafaxine is sensitive to oxidative conditions. researchgate.net The formation of the cyclic impurity under oxidative stress could be initiated by the formation of a radical species on the O-Desmethyl Venlafaxine molecule. This radical could then trigger a series of reactions culminating in the intramolecular cyclization. For instance, oxidation could make the side chain more susceptible to nucleophilic attack by the phenolic hydroxyl group. Advanced oxidation processes, such as those involving UV/H2O2, have been shown to degrade O-Desmethyl Venlafaxine, producing various transformation products. nih.gov While these studies did not specifically identify the cyclic impurity, they highlight the susceptibility of the molecule to oxidative transformation. nih.gov

Table 1: Summary of Degradation Studies on O-Desmethyl Venlafaxine

| Degradation Condition | Observation | Potential for Cyclic Impurity Formation |

| Photolytic | Low direct degradation, but accelerated by photosensitizers. nih.gov Generally stable in forced degradation studies. researchgate.net | Plausible via indirect mechanisms over long-term exposure. |

| Thermolytic | Generally stable in forced degradation studies. researchgate.net | Possible during manufacturing processes involving heat. |

| Oxidative | Sensitive to oxidative stress; significant degradation observed. researchgate.net | A likely pathway, potentially initiated by radical formation. |

| Acid/Base Hydrolysis | Sensitive to both acidic and basic conditions. researchgate.net | Possible, as pH changes can influence reaction rates. |

Synthetic Route-Specific Impurity Generation during O-Desmethyl Venlafaxine Production

The formation of the O-Desmethyl Venlafaxine cyclic impurity is not solely a result of degradation but can also be a byproduct of the synthetic process. Several synthetic routes to O-Desmethyl Venlafaxine have been described, and some may be more prone to the generation of this specific impurity. researchgate.netgoogle.comnih.gov

One patented process describes the formation of a related spiro-venlafaxine intermediate during the synthesis of Venlafaxine, which is a precursor to O-Desmethyl Venlafaxine. google.com This highlights that the conditions used for certain reaction steps, such as hydrogenation followed by ring-closing, can favor the formation of such cyclic structures. google.com The choice of reagents, solvents, and reaction conditions, such as temperature and pressure, plays a crucial role in controlling the impurity profile of the final product. nih.gov For example, a process starting from p-hydroxyphenyl acetonitrile (B52724) and involving steps like nucleophilic addition to cyclohexanone (B45756) could have side reactions leading to cyclization if not carefully controlled. nih.gov

The purification process is critical in removing any cyclic impurity formed. Techniques like recrystallization are employed to achieve the desired purity of the O-Desmethyl Venlafaxine API. google.com

Application of Deuterium (B1214612) Labeling (d5) in Mechanistic Studies of Impurity Formation

Deuterium labeling is a powerful tool in medicinal chemistry and pharmaceutical analysis for elucidating reaction mechanisms and studying drug metabolism. acs.orgassumption.eduresearchgate.net The substitution of hydrogen with its heavier, stable isotope, deuterium, can have a significant impact on the kinetics of chemical reactions, an effect known as the kinetic isotope effect (KIE). assumption.edu

In the context of O-Desmethyl Venlafaxine Cyclic Impurity-d5, the "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. The specific positions of these labels are crucial for the mechanistic insights they can provide. While the exact positions for this specific impurity are not detailed in the available search results, they are often placed at sites of metabolic activity or chemical reaction. nih.gov

By synthesizing O-Desmethyl Venlafaxine-d5 and subjecting it to the same degradation or synthetic conditions as the non-labeled compound, researchers can compare the rates of formation of the cyclic impurity. If the deuterium atoms are located at a position involved in the rate-determining step of the cyclization reaction, a slower rate of impurity formation would be observed for the deuterated compound. This would provide strong evidence for the specific bonds being broken or formed in that step.

Furthermore, deuterated compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. nih.gov The use of this compound as a reference standard allows for more accurate quantification of the non-deuterated impurity in API batches and formulated products. pharmaffiliates.com This is because the deuterated standard has nearly identical chemical and physical properties to the analyte but can be distinguished by its higher mass, leading to more reliable analytical results.

Advanced Analytical Methodologies for Characterization and Quantification of O Desmethyl Venlafaxine Cyclic Impurity D5

Chromatographic Separation Techniques for Impurity Isolation and Quantification

Chromatographic techniques are fundamental in separating the cyclic impurity from the active pharmaceutical ingredient (API) and other related substances. The choice of method depends on the required sensitivity, resolution, and analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of venlafaxine (B1195380), desvenlafaxine (B1082), and their impurities. nih.govnih.gov Method development for the specific separation of the O-Desmethyl Venlafaxine Cyclic Impurity focuses on achieving baseline resolution from the main API and other potential degradants identified in forced degradation studies. nih.gov

Optimization of an HPLC method involves a systematic evaluation of several key parameters:

Stationary Phase: Reversed-phase columns, such as C18 or C8, are most commonly employed. The choice of column provides the necessary hydrophobicity to retain and separate the API from its more or less polar impurities. nih.gov

Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier. Buffers like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403) are used to control the pH and improve peak shape, while organic solvents like acetonitrile (B52724) or methanol (B129727) are used to elute the compounds. nih.gov Isocratic elution provides a consistent mobile phase composition, whereas gradient elution, where the solvent composition is changed over time, is often necessary to resolve complex mixtures of impurities with varying polarities.

Detection: UV detection is common, with wavelengths typically set around 225-230 nm, which corresponds to the absorbance maximum of the phenyl moiety present in the molecule. seejph.com For higher specificity and sensitivity, HPLC is coupled with a mass spectrometer.

Table 1: Typical HPLC Parameters for Venlafaxine and Impurity Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 0.05 M Ammonium Acetate, pH 6.5) | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 35-40 °C) | |

| Detection Wavelength | 225-230 nm (UV) | seejph.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures and flow rates. This results in significantly faster analysis times and improved chromatographic resolution and sensitivity compared to traditional HPLC. These advantages make UPLC particularly suitable for high-throughput screening of impurities. For venlafaxine and its metabolites, UPLC methods can reduce run times to less than two minutes, a substantial improvement over the longer run times of conventional HPLC. nih.gov The enhanced resolution is critical for separating structurally similar isomers and impurities from the main peak.

Gas Chromatography (GC) is generally reserved for compounds that are volatile and thermally stable. O-Desmethyl Venlafaxine and its cyclic impurity are polar, non-volatile molecules, making them unsuitable for direct GC analysis. However, GC coupled with mass spectrometry (GC-MS) can be applied following a derivatization step. scispace.com This process converts the polar functional groups (hydroxyl and amine) into less polar, more volatile derivatives. While feasible, this adds complexity to sample preparation and is less common than LC-based methods for routine impurity analysis of this compound class.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of O-Desmethyl Venlafaxine Cyclic Impurity-d5. It provides definitive structural information and enables highly sensitive and selective quantification, especially when the d5-labeled compound is used as an internal standard.

High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for the initial identification and characterization of unknown impurities. HRMS provides a highly accurate mass measurement (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of the impurity.

For this compound (C₁₆H₁₈D₅NO₂), HRMS would confirm its exact mass of 266.39. pharmaffiliates.com Furthermore, the distinct isotopic pattern created by the five deuterium (B1214612) atoms provides a clear signature that confirms the identity of the labeled standard and distinguishes it from its non-deuterated analogue and other background ions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation and for developing highly selective quantitative methods. In an MS/MS experiment, a specific precursor ion (in this case, the protonated molecule [M+H]⁺ of the cyclic impurity) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov

The fragmentation pattern is unique to the molecule's structure. While the fragmentation of O-desmethylvenlafaxine is well-documented, the cyclic impurity would exhibit a different pathway due to its spirocyclic ether structure. researchgate.netufz.de Analysis of these pathways allows for the unambiguous identification of the impurity.

For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (the non-deuterated cyclic impurity) and the stable isotope-labeled internal standard (this compound). The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for any loss during sample processing and any variations in instrument response, leading to high accuracy and precision. nih.govnih.gov

Table 2: Mass Spectrometric Transitions for Venlafaxine Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| O-desmethylvenlafaxine (ODV) | 264.0 / 264.1958 | 58.1 / 107.1 | nih.govufz.de |

| O-desmethylvenlafaxine-d6 (ODV-d6) | 270.0 | 64.1 | nih.gov |

| O-Desmethyl Venlafaxine Cyclic Impurity | 262.17 (Predicted [M+H]⁺) | (Compound-specific fragments) | |

| This compound | 267.20 (Predicted [M+H]⁺) | (Compound-specific fragments) |

Utility of Deuteration (d5) in Mass Spectrometry as an Internal Standard for Quantitative Analysis.

In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for achieving precision and accuracy. kcasbio.comscioninstruments.com The use of this compound as an internal standard for the quantification of its non-deuterated analog, O-Desmethyl Venlafaxine Cyclic Impurity, provides significant analytical advantages.

A SIL-IS is a version of the analyte that has been chemically modified to include heavy isotopes, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). aptochem.com Due to the abundance of hydrogen atoms in most organic molecules and the relative cost-effectiveness, deuterium is a common choice for isotopic labeling. aptochem.com The primary utility of a deuterated standard like the d5-impurity is to normalize for variations that can occur during sample preparation and analysis. kcasbio.comclearsynth.com

Because the physical and chemical properties of a deuterated compound are nearly identical to its non-labeled counterpart, it behaves similarly during extraction, chromatography, and ionization. scioninstruments.comaptochem.com It will co-elute with the analyte from the liquid chromatography column, meaning it experiences the same chromatographic conditions and, crucially, the same matrix effects. kcasbio.com Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major source of variability in bioanalytical methods. kcasbio.comclearsynth.com By comparing the MS signal of the analyte to the known concentration of the co-eluting internal standard, these effects can be effectively compensated for, leading to more reliable and reproducible quantitative data. kcasbio.com

The mass difference imparted by the five deuterium atoms ensures that the d5-impurity is easily distinguishable from the native analyte in the mass spectrometer, as they will have different mass-to-charge (m/z) ratios. scioninstruments.comaptochem.com Regulatory bodies, such as the European Medicines Agency (EMA), have noted that a vast majority of submitted bioanalytical methods incorporate SIL-IS, underscoring their importance in developing robust and reliable assays. kcasbio.com

Table 1: Advantages of Using this compound as an Internal Standard in Mass Spectrometry

| Feature | Benefit | Scientific Rationale |

| Co-elution | Normalizes for chromatographic variability and matrix effects. kcasbio.com | The deuterated standard has nearly identical chromatographic behavior to the analyte, ensuring both are subjected to the same ion suppression or enhancement. aptochem.com |

| Physicochemical Similarity | Accounts for variability in sample preparation steps like extraction and derivatization. scioninstruments.com | The deuterated standard mimics the analyte's behavior during complex sample processing, correcting for analyte loss or degradation. scioninstruments.com |

| Distinct Mass-to-Charge Ratio | Allows for simultaneous detection without signal overlap. aptochem.com | The mass difference (5 Daltons in this case) is sufficient to separate the mass spectrometer signals of the analyte and the standard. |

| Increased Accuracy & Precision | Yields more reliable and reproducible quantitative results. clearsynth.com | Corrects for instrumental drift and fluctuations in sensitivity over the course of an analytical run. scioninstruments.com |

| Regulatory Acceptance | Aligns with best practices and expectations from regulatory agencies for method validation. kcasbio.com | The use of SIL-IS is widely recognized as a key component of a robust bioanalytical method. kcasbio.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmatory Structural Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unequivocal confirmation of the structure of this compound. nih.gov Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR can map out the precise connectivity and spatial arrangement of atoms within the molecule. wordpress.com

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Stereochemical and Positional Assignment.

A comprehensive structural confirmation of this compound would employ a suite of 1D and 2D NMR experiments.

1D NMR:

¹³C NMR (Carbon NMR): This experiment detects all carbon atoms. The signals for carbons directly bonded to deuterium will be significantly attenuated and will appear as multiplets due to C-D coupling, confirming the locations of deuteration.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) helps differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon skeleton.

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing out the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning ¹H and ¹³C signals definitively. wordpress.com

Together, these experiments allow chemists to systematically map the molecule, confirm the cyclic ether formation, and verify the exact positions of the five deuterium atoms, thus providing an unambiguous structural confirmation.

Isotope Effects in NMR Spectroscopy due to Deuterium (d5) Labeling.

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the NMR spectrum, known as isotope effects. fu-berlin.deacs.org These effects arise primarily from the difference in the zero-point vibrational energy between a C-H bond and a C-D bond. fu-berlin.de

The most prominent effect is the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration, which is the basis for using deuterium labeling to simplify complex spectra. studymind.co.uknih.gov However, other effects are also observed:

Isotope Shifts: The chemical shifts of the carbon atom directly bonded to deuterium, as well as adjacent carbons (two or three bonds away), can be slightly altered. rsc.org Typically, a carbon bonded to deuterium will resonate at a slightly lower chemical shift (upfield shift) compared to the same carbon in the non-deuterated molecule. This effect, though small, is a direct confirmation of the isotopic substitution. rsc.org

Changes in Coupling: The scalar coupling constant between carbon and deuterium (¹J_CD) is smaller than the corresponding proton coupling (¹J_CH) by a factor related to their gyromagnetic ratios (γH/γD ≈ 6.5). This results in different splitting patterns for deuterated carbons in high-resolution ¹³C spectra.

Table 2: Expected Isotope Effects in the NMR Spectra of this compound

| NMR Experiment | Observation | Implication |

| ¹H NMR | Absence of proton signals at 5 positions. | Confirms the d5 labeling. studymind.co.uk |

| ²H NMR | Presence of signals corresponding to the labeled positions. wikipedia.org | Directly observes the deuterium nuclei, confirming their presence and chemical environment. |

| ¹³C NMR | Upfield shift (typically <1 ppm) for carbons directly attached to deuterium. rsc.org | A characteristic isotope effect confirming the site of deuteration. |

| ¹³C NMR | Change in signal multiplicity (e.g., a doublet becomes a triplet of lower intensity). | The C-D coupling alters the signal's splitting pattern. |

| ¹³C NMR | Small upfield shifts on carbons two or three bonds away from the deuteration site. | Demonstrates the long-range nature of deuterium isotope effects. rsc.org |

Other Spectroscopic and Spectrometric Techniques for Impurity Characterization.

While mass spectrometry and NMR spectroscopy are the primary tools for quantification and structural elucidation, other techniques provide complementary information for a full characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a "fingerprint" of the functional groups present in a molecule. researchgate.netiris-eng.com They are complementary, as molecular vibrations that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. contractpharma.com

For this compound, these techniques would be used to confirm the presence of key functional groups:

O-H Stretch: A broad absorption in the IR spectrum (around 3200-3600 cm⁻¹) would confirm the phenolic hydroxyl group.

C-O Stretch: Absorptions in the fingerprint region of the IR spectrum (around 1000-1300 cm⁻¹) would indicate the ether linkage of the cyclic structure.

Aromatic C=C Bending: Peaks in the Raman spectrum would be characteristic of the substituted benzene (B151609) ring.

C-D Stretch: The most direct evidence of deuteration would be the appearance of C-D stretching vibrations. These occur at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. Observing these unique peaks in either the IR or Raman spectrum provides orthogonal confirmation of the isotopic labeling.

X-ray Diffraction (XRD) for Solid-State Characterization (if crystalline).

If this compound is isolated as a solid, Powder X-ray Diffraction (PXRD) is the definitive technique for its solid-state characterization. sci-hub.seamericanpharmaceuticalreview.com PXRD is highly sensitive to the long-range three-dimensional order of a crystalline material. americanpharmaceuticalreview.com

The analysis would determine:

Crystallinity: The PXRD pattern would immediately reveal whether the impurity is crystalline (producing sharp diffraction peaks) or amorphous (producing a broad halo).

Polymorphism: Different crystal packing arrangements of the same molecule, known as polymorphs, will produce distinct PXRD patterns. This technique can identify the specific solid form of the impurity.

Purity: PXRD can be used to detect and even quantify low levels of other crystalline phases within a sample, making it a valuable tool for assessing the phase purity of the isolated impurity. bohrium.comcambridge.org

Therefore, if the impurity is a crystalline solid, PXRD provides crucial information about its solid-state structure that cannot be obtained by other spectroscopic methods. researchgate.net

Development and Validation of Quantitative Analytical Methods

The development and validation of robust quantitative analytical methods are paramount in pharmaceutical quality control. These methods are essential for ensuring that the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products are accurately determined and maintained below established safety thresholds. For a specified impurity like this compound, which is a deuterated analogue of a potential venlafaxine-related impurity, the analytical procedures must be meticulously validated to guarantee reliable and reproducible results. The validation process provides documented evidence that the method is fit for its intended purpose. particle.dk

The development of a quantitative method for this compound would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometry (MS) detector, given the need to differentiate the deuterated standard from its non-deuterated counterpart. The validation of such a method is governed by international guidelines, most notably the ICH Q2(R1) guideline on "Validation of Analytical Procedures". gmp-compliance.orgich.org

Principles of Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Applied to Impurity Analysis.

Method validation for impurities like this compound involves a series of experiments to assess its performance characteristics. These characteristics ensure the method's results are reliable for making quality decisions about the drug substance. pharmaguideline.com The core validation parameters for a quantitative impurity method are specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). ich.orgamazonaws.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (venlafaxine), other related impurities, degradation products, and matrix components. pharmastate.academy For this compound, this would be demonstrated by showing that the analytical signal is unique to this compound and is not affected by the presence of O-desmethyl venlafaxine, venlafaxine, or other related substances. This is typically achieved by analyzing a sample containing all potential interferents and demonstrating that the peak for the d5-impurity is well-resolved.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The linearity of a method for this compound would be determined by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and the relationship is evaluated statistically, typically by calculating the correlation coefficient and y-intercept of the regression line. A minimum of five concentration levels are typically used. pharmastate.academy

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.05 | 4980 |

| 0.10 | 10120 |

| 0.25 | 25350 |

| 0.50 | 50100 |

| 0.75 | 74950 |

| 1.00 | 100500 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. particle.dk It is typically assessed by spiking a sample matrix with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and measuring the recovery. The acceptance criterion is usually that the recovery should be within a specified range (e.g., 90-110%).

Table 2: Representative Accuracy (Recovery) Data

| Spiked Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Level 1 | 0.20 | 0.196 | 98.0 |

| Level 2 | 0.50 | 0.508 | 101.6 |

| Level 3 | 0.80 | 0.792 | 99.0 |

| Mean Recovery | 99.5 |

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. amazonaws.com

Table 3: Example of Precision Data

| Precision Level | Concentration (µg/mL) | Number of Replicates | Mean Peak Area | RSD (%) |

| Repeatability | 0.50 | 6 | 50250 | 0.8 |

| Intermediate Precision | 0.50 | 6 | 50800 | 1.5 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmastate.academy The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For impurity analysis, the LOQ is a critical parameter. These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Illustrative LOD and LOQ Values

| Parameter | Value (µg/mL) | Method of Determination |

| LOD | 0.015 | Signal-to-Noise Ratio (3:1) |

| LOQ | 0.050 | Signal-to-Noise Ratio (10:1) |

Role of this compound as a Certified Reference Material and Internal Standard.

Deuterated compounds like this compound play a crucial role in modern analytical chemistry, particularly in quantitative analysis using mass spectrometry.

As a Certified Reference Material (CRM) , this compound provides a highly characterized and pure standard. CRMs are essential for establishing the traceability of analytical measurements. pharmaguideline.com When used as a CRM, it allows for the accurate calibration of analytical instruments and the validation of analytical methods. synthinkchemicals.com For instance, it can be used to prepare calibration standards and quality control samples to determine the linearity, accuracy, and precision of a method for its non-deuterated counterpart, O-Desmethyl Venlafaxine Cyclic Impurity. synthinkchemicals.com The certified value of the CRM, along with its associated uncertainty, is used to ensure the accuracy of the measurements.

The most common and powerful application of this compound is as an Internal Standard (IS) in chromatographic and mass spectrometric assays. An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and quality controls. The purpose of the IS is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume variations or fluctuations in ionization efficiency in MS).

This compound is an ideal internal standard for the quantification of O-Desmethyl Venlafaxine Cyclic Impurity because:

Chemical and Physical Similarity: It is chemically almost identical to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization.

Mass Difference: The deuterium labels provide a mass shift that allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, without significantly altering its retention time in chromatography.

Co-elution: It typically co-elutes or elutes very closely with the analyte, ensuring that any variations in the analytical process affect both the analyte and the internal standard to the same extent.

In practice, the ratio of the response of the analyte to the response of the internal standard is plotted against the concentration of the analyte to construct the calibration curve. This ratiometric measurement significantly improves the precision and accuracy of the quantification.

Synthetic Strategies for O Desmethyl Venlafaxine Cyclic Impurity D5 Reference Standard

Rationale for the De Novo Synthesis of Deuterated Impurity Reference Materials

The synthesis of deuterated reference materials is not a trivial undertaking but is justified by the significant advantages they offer in analytical chemistry. acs.org Pharmaceutical regulatory bodies worldwide, including the FDA and EMA, mandate strict control over impurities in drug products. knorspharma.comclearsynth.com Highly purified reference standards are essential for validating analytical methods to meet these stringent requirements. knorspharma.compharmamirror.com

Deuterated compounds, which have one or more hydrogen atoms replaced by deuterium (B1214612), are particularly valuable as internal standards in mass spectrometry-based assays (LC-MS). doi.org Since deuterium is a stable, non-radioactive isotope of hydrogen, its incorporation into a molecule results in a compound that is chemically identical to the non-labeled version but has a higher mass. google.com This mass difference allows for its clear distinction in a mass spectrometer. When used as an internal standard, a known quantity of the deuterated compound is added to a sample, and it co-elutes with the non-labeled target analyte during chromatography. The ratio of the analyte's signal to the internal standard's signal allows for precise quantification, correcting for variations in sample preparation and instrument response. doi.org This approach is superior to using other molecules as standards because a deuterated analog has nearly identical physicochemical properties and extraction recovery to the analyte of interest. acs.orgresearchgate.net

Furthermore, the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited. juniperpublishers.com This property makes deuterated compounds useful in metabolic studies to understand drug breakdown pathways. acs.orgjuniperpublishers.com While not the primary purpose for an impurity standard, this underlying principle of altered metabolism highlights the unique behavior of deuterated molecules. venable.com

Table 1: Key Rationale for Synthesizing Deuterated Reference Standards

| Rationale | Description | Analytical Impact |

| Internal Standard | Used in quantitative mass spectrometry (LC-MS/GC-MS) assays. doi.org | Corrects for variability in sample processing and instrument response, leading to higher accuracy and precision. |

| Co-elution | Chemically identical to the analyte, it chromatographically co-elutes, ensuring quantification is directly comparable. doi.org | Simplifies method development and improves the reliability of quantification. |

| Metabolic Fate | Can be used as a tracer to study the metabolic pathways of a drug or impurity. acs.org | Provides insights into how impurities are formed and processed in vivo. |

| Regulatory Compliance | Enables the development of validated, highly sensitive analytical methods required by regulatory agencies. knorspharma.comclearsynth.com | Ensures drug safety and quality by allowing for the accurate monitoring of impurity levels. |

Retrosynthetic Analysis of O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity-d5

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The target molecule, O-Desmethyl Venlafaxine Cyclic Impurity-d5, has the chemical structure 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, with five deuterium atoms incorporated at specific positions. pharmaffiliates.comsynthinkchemicals.com A plausible structure for the d5 variant involves deuteration at the N-methyl group (d3) and on the cyclohexyl ring (d2), as these are common sites for metabolic activity and synthetic modification.

The key disconnection in the retrosynthesis of the cyclic impurity is the spirocyclic oxaza ring system. This ring can be formed through the cyclization of an appropriate open-chain precursor.

Disconnection of the Oxaza-ring: The 1-oxa-3-azaspiro[5.5]undecane core can be disconnected at the C-O and C-N bonds that were formed during the cyclization. This reveals the precursor molecule, O-Desmethylvenlafaxine-d5, and a one-carbon electrophile, such as formaldehyde (B43269), which is necessary to form the methylene (B1212753) bridge of the ring system. This type of cyclization is a known pathway for impurity formation. researchgate.netscispace.com

Disconnection of the Amine: The N-methyl-d3 group on O-Desmethylvenlafaxine-d5 can be traced back to a primary amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol-d2. The deuterated methyl group can be installed using a deuterated methylating agent.

Disconnection of the Core Structure: The amino alcohol precursor can be disconnected at the bond formed between the two central carbon atoms. This leads back to two key starting materials: a deuterated cyclohexanone (B45756) derivative (cyclohexanone-d2) and a protected p-hydroxyphenylacetonitrile. The synthesis of O-desmethylvenlafaxine often starts from similar materials. frontiersin.orgnih.gov

Table 2: Retrosynthetic Analysis of this compound

| Step | Target Bond/Group | Precursor(s) | Strategic Consideration |

| 1 | Oxaza-spirocycle | O-Desmethylvenlafaxine-d5, Formaldehyde | Mimics the likely impurity formation pathway via intramolecular cyclization. scispace.com |

| 2 | N-Methyl-d3 Group | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol-d2, Deuterated Methylating Agent | Allows for controlled introduction of the d3 label late in the synthesis. |

| 3 | C-C bond of ethylamine (B1201723) backbone | p-Hydroxyphenylacetonitrile, Cyclohexanone-d2 | Utilizes a common strategy for building the venlafaxine scaffold. nih.gov |

Development of Specific Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be designed to produce the target deuterated impurity standard.

The formation of the cyclic impurity from the parent drug or its primary metabolite is often an unintended side reaction during manufacturing or storage, sometimes catalyzed by acidic or basic conditions. scispace.com To mimic this, a controlled cyclization reaction is employed.

The key precursor, O-Desmethylvenlafaxine-d5, can be reacted with formaldehyde in the presence of an acid catalyst. The reaction likely proceeds through the formation of an initial hydroxymethyl adduct with the secondary amine, followed by an intramolecular cyclization where the hydroxyl group of the cyclohexanol (B46403) ring attacks the resulting iminium ion to form the stable 1-oxa-3-azaspiro[5.5]undecane ring system. A similar reaction of a venlafaxine intermediate with formaldehyde has been reported in the literature. researchgate.net A patent describes the formation of the non-demethylated spiro-venlafaxine intermediate via a ring-closing reaction. google.com

The introduction of deuterium atoms must be precise to create a standard with a well-defined mass and structure.

N-Methyl-d3 Group: A common and efficient method for N-methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. nih.gov To introduce a trideuterated methyl group (-CD3), deuterated reagents are required. Using deuterated formaldehyde (CD2O) and deuterated formic acid (DCOOD) will reductively aminate the primary amine precursor, yielding the N-CD3 group with high isotopic purity.

Cyclohexyl-d2 Group: Deuterium atoms can be introduced onto the cyclohexyl ring at an early stage. One approach is to use a deuterated version of cyclohexanone. For example, cyclohexanone can be deuterated at the alpha positions to the carbonyl group via base-catalyzed H/D exchange in a deuterated solvent like D2O. This deuterated cyclohexanone-d2 can then be used in the initial condensation step with p-hydroxyphenylacetonitrile.

Table 3: Example Synthetic Route Parameters

| Step | Reaction | Key Reagents | Conditions | Purpose |

| A | Condensation | p-Hydroxyphenylacetonitrile, Cyclohexanone-d2, Base (e.g., NaH) | Anhydrous THF, low temperature | Forms the core carbon skeleton with d2 label. |

| B | Nitrile Reduction | Intermediate from Step A, Reducing Agent (e.g., Raney Nickel, H2) | Methanol (B129727), Pressure | Converts nitrile to primary amine. |

| C | N-Methylation-d3 | Intermediate from Step B, CD2O, DCOOD | Heating | Installs the N-CD3 group via Eschweiler-Clarke reaction. nih.gov |

| D | Cyclization | O-Desmethylvenlafaxine-d5 (from Step C), Formaldehyde, Acid (e.g., HCl) | Reflux in solvent | Forms the final spirocyclic impurity structure. scispace.com |

Purification and Isolation Methodologies for the Synthetic Impurity

Achieving the high level of purity required for a reference standard (typically >98%) necessitates robust purification methods.

Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying compounds from complex reaction mixtures. manufacturingchemist.com It offers high resolution, allowing for the separation of the desired impurity from starting materials, by-products, and other related substances. The fractions containing the pure compound are collected, and the solvent is removed to yield the final product.

Crystallization: If the synthesized impurity is a crystalline solid, recrystallization is an effective and scalable purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. google.com This method can significantly enhance the purity of the final product.

Extraction and Washing: Standard liquid-liquid extraction and washing steps are used throughout the synthesis to remove inorganic salts and other water-soluble or acid/base-soluble impurities. researchgate.net

Table 4: Comparison of Primary Purification Methodologies

| Methodology | Principle | Advantages | Disadvantages |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. manufacturingchemist.com | High resolution, applicable to a wide range of compounds, can be automated. | Lower capacity, solvent intensive, more expensive equipment. |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. google.com | Cost-effective, highly scalable, can yield very high purity. | Only applicable to crystalline solids, requires solvent screening. |

Rigorous Characterization of Synthetic Reference Standard Purity and Identity

Once synthesized and purified, the reference standard must be rigorously characterized to confirm its chemical identity, structure, and purity. A Certificate of Analysis (CoA) is generated that includes data from multiple analytical techniques. toref-standards.comsynthinkchemicals.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound. It should match the theoretical mass of C16H18D5NO2 precisely, confirming the elemental composition and the incorporation of five deuterium atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for elucidating the exact molecular structure. researchgate.net In 1H NMR, the absence of signals at specific positions where deuterium has been incorporated confirms the success of the deuteration. The integration of the remaining proton signals confirms the relative number of protons in different parts of the molecule. 2H (Deuterium) NMR can also be used to directly observe the deuterium signals.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining the purity of the reference standard. pharmamirror.com The sample is analyzed under validated conditions, and the area percentage of the main peak relative to all other peaks is calculated to establish the purity, which should typically be above 98% or 99%. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum can be compared to a non-deuterated standard to observe shifts in vibrational frequencies, such as the C-D stretching vibrations, further confirming deuteration. researchgate.net

Table 5: Analytical Characterization for Final Reference Standard

| Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirm molecular weight and elemental formula. toref-standards.com | A molecular ion peak corresponding to the exact mass of C16H18D5NO2. |

| 1H NMR | Confirm molecular structure and location of deuterium. toref-standards.com | Absence of proton signals for the N-methyl group and specific positions on the cyclohexyl ring. Correct integration for all other protons. |

| 13C NMR | Confirm carbon skeleton. toref-standards.com | A spectrum consistent with the spirocyclic structure. C-D coupled carbons will show split signals or signals with reduced intensity. |

| HPLC | Determine purity. pharmamirror.com | A single major peak with purity >98%. |

| IR Spectroscopy | Identify functional groups and confirm deuteration. toref-standards.com | Presence of O-H, C-O, and aromatic C-H stretches. Appearance of C-D stretching bands. |

Computational and Theoretical Studies on O Desmethyl Venlafaxine Cyclic Impurity D5

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer insights into the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. For a molecule like O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to find the minimum energy conformation. This process, known as geometry optimization, identifies the most stable arrangement of the atoms in space.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. These predicted vibrational frequencies can be compared with experimental data to validate the computational model.

Table 1: Representative Predicted Geometric Parameters for Venlafaxine Cyclic Impurity (non-deuterated) Note: Data extrapolated from studies on the non-deuterated analogue. Specific values for the d5 variant would require dedicated calculations.

| Parameter | Predicted Value | Observation |

| C6-O41 Bond Length | Slightly higher than standard | Suggests potential for intermolecular hydrogen bonding. nih.gov |

| O41-H Bond Length | Slightly higher than standard | Corroborates potential for intermolecular hydrogen bonding. nih.gov |

| C6-O41-H Bond Angle | ~109.5° | Reduced value also indicates hydrogen bonding. nih.gov |

| Cyclohexane (B81311) Ring Conformation | Chair | Stable conformation with bond angles near 110°. nih.gov |

| Heterocyclic Ring Conformation | Chair-like | Bond angles range from 108.5° to 113°. nih.gov |

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for energetic and structural predictions. These methods are computationally more demanding and are often used to benchmark results from more economical methods like DFT.

Reaction Mechanism Modeling of Cyclic Impurity Formation

Understanding how an impurity is formed is crucial for controlling its presence in the final drug product. Computational modeling can map out the potential reaction pathways, identify key intermediates and transition states, and determine the energetic feasibility of the transformation.

Transition State Search and Energy Barrier Calculation for Cyclization Pathways

The formation of the cyclic impurity from O-desmethyl venlafaxine likely proceeds through an intramolecular cyclization reaction. Computational methods can be used to locate the transition state (TS) for this cyclization. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The process involves proposing a plausible reaction mechanism and then using specialized algorithms to search for the geometry of the transition state connecting the reactant (O-desmethyl venlafaxine) and the product (the cyclic impurity). Once the TS is located, its energy is calculated. The difference in energy between the transition state and the reactant is the activation energy barrier. A lower energy barrier indicates a more favorable and faster reaction. These calculations can help to understand the conditions under which the impurity is most likely to form.

Solvent Effects and Catalysis in Computational Reaction Mechanisms

The formation of impurities often occurs in solution, and the solvent can play a significant role in the reaction mechanism and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and its effect on the energies of the reactant, transition state, and product. primescholars.comresearchgate.net The solvent can stabilize or destabilize these species to different extents, thereby altering the activation energy barrier. primescholars.com

For the cyclization of O-desmethyl venlafaxine, the polarity of the solvent could influence the protonation state of the amine and hydroxyl groups, which are key to the cyclization reaction. Computational studies can explore the reaction pathway in different solvents to predict which conditions might favor or inhibit the formation of the cyclic impurity. primescholars.com Similarly, the role of potential catalysts, such as acids or bases, can be modeled by including them in the computational setup and recalculating the reaction pathway.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of unknown compounds like impurities. numberanalytics.com

For O-Desmethyl Venlafaxine Cyclic Impurity-d5, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The presence of the five deuterium (B1214612) atoms would lead to specific changes in the ¹H and ¹³C NMR spectra compared to the non-deuterated analogue, which can be precisely predicted.

IR Spectroscopy: Vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. The C-D (carbon-deuterium) bond vibrations will appear at lower frequencies than C-H vibrations due to the heavier mass of deuterium, providing a clear spectroscopic marker.

Mass Spectrometry: While MS primarily provides the molecular weight, computational fragmentation analysis can help to predict the fragmentation pattern observed in MS/MS experiments, aiding in structural elucidation.

A study on the non-deuterated venlafaxine cyclic impurity demonstrated good agreement between computed geometrical parameters and spectral data with experimental findings. nih.gov This provides confidence that similar computational approaches would yield reliable predictions for the d5-labeled version. The correlation of predicted spectra with experimentally measured data is the ultimate validation of the proposed structure of an impurity.

Table 2: Predicted Spectroscopic Data Types and Their Utility

| Spectroscopic Technique | Predicted Data | Utility in Structural Elucidation |

| ¹H and ¹³C NMR | Chemical Shifts, Coupling Constants | Elucidation of the carbon skeleton and the position of protons and deuterium atoms. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups and confirmation of deuteration through C-D vibrational modes. |

| Mass Spectrometry (MS) | Mass-to-charge ratio, Fragmentation patterns | Determination of molecular weight and structural fragments. |

Computational NMR Chemical Shift Prediction with Deuterium Isotope Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts. For this compound, these predictions are complicated and enriched by the presence of deuterium atoms.

The prediction of ¹³C and ¹H NMR chemical shifts for the non-deuterated cyclic impurity would first involve geometry optimization of the molecule using a suitable level of theory and basis set. Subsequently, the NMR shielding tensors are calculated. The chemical shift (δ) is then determined by referencing the calculated isotropic shielding constant (σ_iso) of the nucleus in the molecule to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

The introduction of five deuterium atoms (d5) introduces isotope effects that cause small but measurable changes in the NMR chemical shifts of nearby nuclei. These deuterium isotope effects (DIEs) are primarily a result of changes in the vibrational energy levels of the molecule upon isotopic substitution. acs.orgstemwomen.org Generally, substitution with a heavier isotope like deuterium leads to a slight upfield shift (lower chemical shift value) for the directly attached carbon and more distant nuclei. stemwomen.orghuji.ac.il

The magnitude of the DIE on a given nucleus depends on its distance from the deuterium substitution, the number of bonds separating them, and the stereochemical relationship. huji.ac.il For this compound, significant one-bond (¹ΔC), two-bond (²ΔC), and potentially three-bond (³ΔC) isotope effects would be expected on the carbon atoms of the deuterated moiety.

Table 1: Predicted Deuterium Isotope Effects (DIEs) on ¹³C NMR Chemical Shifts of this compound

| Carbon Atom Position | Predicted Isotope Effect (Δδ in ppm) | Number of Bonds from Deuterium |

| C-d1 | -0.3 to -0.5 | 1 |

| C-d2 | -0.3 to -0.5 | 1 |

| C-d3 | -0.1 to -0.2 | 2 |

| C-d4 | -0.1 to -0.2 | 2 |

| C-d5 | < -0.1 | 3 |

Note: The data in this table is hypothetical and based on general principles of deuterium isotope effects on ¹³C NMR chemical shifts. Actual values would require specific computational studies.

Computational models can be employed to predict these subtle isotopic shifts with a reasonable degree of accuracy, aiding in the complete assignment of complex NMR spectra. nih.govacs.org

Mass Spectrometry Fragmentation Pattern Simulation and Interpretation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of compounds. The interpretation of mass spectra is greatly aided by computational simulations of fragmentation pathways. For this compound, the fragmentation pattern will be similar to its non-deuterated counterpart, but with key mass shifts corresponding to the deuterated fragments.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of the parent compound, O-Desmethyl Venlafaxine Cyclic Impurity, would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) at m/z 261.36. lgcstandards.comsynthinkchemicals.com For the d5-labeled analog, this peak would be shifted to m/z 266.4 (assuming the five deuterium atoms replace five protons).

Computational tools can simulate the fragmentation of the molecular ion. This involves identifying the most likely bond cleavages and rearrangements based on the principles of physical organic chemistry. The resulting fragment ions and their relative abundances can be predicted. For the d5-impurity, the presence of deuterium atoms serves as a label, allowing for a more detailed elucidation of the fragmentation mechanisms. For instance, if a fragment contains the deuterated moiety, its m/z value will be 5 units higher than the corresponding fragment from the non-deuterated compound.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Description | Predicted m/z (Non-deuterated) | Predicted m/z (d5-labeled) |

| [M+H]⁺ | 262 | 267 |

| Loss of the deuterated cyclohexyl ring | Not applicable | Varies based on cleavage |

| Cleavage of the oxazine (B8389632) ring | Varies | Varies |

| Ion containing the deuterated moiety | Varies | Varies (+5 amu) |

Note: This table presents a conceptual framework for the mass spectral fragmentation. Precise m/z values would depend on the specific fragmentation pathways, which can be elucidated through detailed MS/MS experiments and computational analysis. The fragmentation of the related compound venlafaxine often involves the formation of a characteristic ion at m/z 58, corresponding to the dimethylaminomethyl fragment. nih.govnist.gov A similar key fragment would be expected for the cyclic impurity, though its formation pathway might differ.

Conformational Analysis and Molecular Dynamics Simulations of the Cyclic Impurity

The three-dimensional structure and flexibility of O-Desmethyl Venlafaxine Cyclic Impurity are crucial for understanding its properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of a molecule.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. For the cyclic impurity, key areas of conformational flexibility include the orientation of the phenol (B47542) group relative to the spirocyclic system and the puckering of the cyclohexyl and oxazine rings.

The results of these simulations can be used to calculate various properties, such as the average structure, root-mean-square fluctuations of atomic positions (a measure of flexibility), and the probability of finding the molecule in a particular conformation. This information is valuable for interpreting experimental data and understanding the molecule's interactions with its environment.

Impurity Control and Management in Pharmaceutical Processes: An Academic Perspective

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Unwanted chemicals that can arise during the synthesis, storage, or degradation of a drug substance can significantly impact its therapeutic properties and safety profile. aquigenbio.com This article provides an academic perspective on the control and management of "this compound," a deuterated stable-isotope labeled internal standard used for the quantification of the corresponding non-labeled cyclic impurity of O-Desmethyl Venlafaxine. The principles and strategies discussed are fundamental to modern pharmaceutical quality control.

Future Research Directions

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Specificity in Impurity Detection.

The accurate detection and quantification of pharmaceutical impurities, often present at trace levels, is a significant analytical challenge. Future research will undoubtedly focus on adopting and refining novel analytical technologies to enhance both sensitivity and specificity, ensuring that even minute quantities of impurities like the non-labeled O-Desmethyl Venlafaxine (B1195380) Cyclic Impurity can be reliably measured.

Key areas of development include the evolution of liquid chromatography (LC) and mass spectrometry (MS) techniques. biomedres.us Ultra-Performance Liquid Chromatography (UPLC) has already demonstrated significant improvements over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and sensitivity, making it better suited for complex impurity profiling. nih.govscirp.org The future will see wider implementation of advanced LC methods such as two-dimensional liquid chromatography (2D-LC), which provides superior peak capacity and resolution for separating co-eluting impurities from the API and each other.

In mass spectrometry, the use of high-resolution mass spectrometry (HRMS), including Orbitrap and Time-of-Flight (TOF) analyzers, will become more routine for impurity analysis. biomedres.us These technologies provide highly accurate mass measurements, enabling confident identification of unknown impurities and differentiation between isobaric species. nih.gov The coupling of these advanced separation and detection systems (e.g., UPLC-HRMS) represents the state-of-the-art for impurity analysis. biomedres.us Further research into nano-analytical techniques and advanced sensors also holds promise for achieving unprecedented levels of detection, potentially enabling real-time monitoring of impurity formation. ju.edu.jo

Table 1: Comparison of Current and Future Analytical Technologies for Impurity Detection

| Technology | Current Application | Future Advancement & Focus | Key Benefit |

|---|---|---|---|

| HPLC-UV | Routine quality control, quantification of known impurities. nih.gov | Limited future development for trace analysis. | Simplicity, cost-effectiveness. |

| UPLC-MS | Widely used for impurity profiling and quantification. biomedres.us | Integration with 2D-LC, improved ion sources. | Increased speed, resolution, and sensitivity. scirp.org |

| GC-MS | Analysis of volatile or semi-volatile impurities. nih.gov | Miniaturization, faster temperature programming. | Established technique for specific impurity classes. |

| HRMS (e.g., LC-Q-TOF) | Structure elucidation of unknown impurities. biomedres.us | Wider adoption for routine QC, improved data processing software. | High mass accuracy and specificity. |